4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Lipophilicity Physicochemical profiling Regioisomer comparison

4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a fully synthetic 2H-chromen-2-one (coumarin) derivative in which the chromenone core bears a dibutylaminomethyl substituent at position 4, a hydroxyl at position 7, and a methyl at position 8. This substitution pattern places it within the broader class of 4-aminomethyl-7-hydroxycoumarins, a scaffold widely exploited for fluorescent probe development and biological screening.

Molecular Formula C19H27NO3
Molecular Weight 317.429
CAS No. 896857-04-8
Cat. No. B2652098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one
CAS896857-04-8
Molecular FormulaC19H27NO3
Molecular Weight317.429
Structural Identifiers
SMILESCCCCN(CCCC)CC1=CC(=O)OC2=C1C=CC(=C2C)O
InChIInChI=1S/C19H27NO3/c1-4-6-10-20(11-7-5-2)13-15-12-18(22)23-19-14(3)17(21)9-8-16(15)19/h8-9,12,21H,4-7,10-11,13H2,1-3H3
InChIKeyMCCDFHPCEXWMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one (CAS 896857-04-8): Baseline Identity for Sourcing Decisions


4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a fully synthetic 2H-chromen-2-one (coumarin) derivative in which the chromenone core bears a dibutylaminomethyl substituent at position 4, a hydroxyl at position 7, and a methyl at position 8 [1]. This substitution pattern places it within the broader class of 4-aminomethyl-7-hydroxycoumarins, a scaffold widely exploited for fluorescent probe development and biological screening [2]. The compound is accessed via a Mannich reaction between 7-hydroxy-8-methylcoumarin, formaldehyde, and dibutylamine and is currently offered by commercial vendors exclusively for in vitro research use.

Why Generic Substitution of 4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one Is Scientifically Risky


Within the 4-aminomethyl-7-hydroxycoumarin family, minor regioisomeric shifts or amino-group modifications can invert fluorescent pH sensitivity, alter the pKa of the phenolic hydroxyl, and redirect biological target engagement. The precise 7‑OH/8‑CH₃ arrangement on the benzo ring of this compound, combined with the dibutylamino basic center, defines its computed lipophilicity (XLogP ≈ 3.96) and hydrogen-bonding capacity [1]. Exchanging it for the 6‑OH/7‑CH₃ regioisomer (CAS 859863-50-6) or for a chloro‑methyl analog [2] will therefore predictably shift key physicochemical parameters that govern solubility, membrane permeability, and spectral properties, undermining reproducibility in any assay where these properties matter.

Quantitative Differentiation Evidence for 4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one


Regioisomeric Positioning of Hydroxyl and Methyl Groups Dictates Computed Lipophilicity

The 7‑OH/8‑CH₃ substitution pattern of the target compound yields a computed XLogP of 3.96 (ChemDB, UCI) [1]. Its closest regioisomer, 4-[(dibutylamino)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one (CAS 859863-50-6, mol. wt. 317.42), possesses a different spatial arrangement of the hydrogen‑bonding hydroxyl and the hydrophobic methyl group, which is predicted to alter logP and consequently differential solubility in aqueous versus organic phases. No experimentally measured logP values are publicly available for either compound; this comparison therefore relies entirely on in silico predictions.

Lipophilicity Physicochemical profiling Regioisomer comparison

Hydrogen-Bond Donor Count Differentiates Target Compound from Common 7-Hydroxycoumarin Scaffolds

The target compound possesses exactly one hydrogen‑bond donor (7‑OH) and three acceptors (carbonyl oxygen, 7‑OH oxygen, tertiary amine) [1]. By contrast, the frequently used 5,7‑dihydroxy‑4‑propyl‑2H‑chromen‑2‑one contains two H‑bond donors and an additional acceptor, which increases aqueous solubility but may reduce passive membrane permeability. This difference in H‑bond donor count is a class‑level inference derived from the fundamental coumarin SAR and has not been verified in a head‑to‑head Caco‑2 or PAMPA assay.

Hydrogen bonding Drug-likeness Permeability

Dibutylamino Substituent Provides a Tertiary Amine Handle Distinct from Chloro or Cyclic Amino Analogs

The 4‑dibutylaminomethyl group introduces a tertiary amine with an expected pKa near 9–10 (typical of trialkylamines), endowing the molecule with pH‑dependent solubility and potential lysosomotropic behavior. The 4‑chloromethyl analog (4‑(chloromethyl)-7‑hydroxy‑8‑methyl coumarin) lacks this basic center and is chemically reactive rather than ionizable [1]. The morpholin‑4‑ylmethyl analog introduces a cyclic, less lipophilic amine. No experimental pKa values are reported for the target compound; this evidence rests on class‑level amine pKa interpolation.

Synthetic handle Amine basicity pH sensitivity

Computed Rotatable Bond Count Suggests Differential Conformational Flexibility

The target compound contains 8 rotatable bonds (ChemDB), largely contributed by the two n‑butyl chains of the dibutylamino group [1]. This contrasts with the 4‑(chloromethyl) analog, which has only one rotatable bond at the exocyclic CH₂Cl group, and with 4‑methylumbelliferone (7‑hydroxy‑4‑methylcoumarin), which has zero rotatable bonds beyond the methyl rotor. Greater conformational flexibility can facilitate induced‑fit binding but may also incur an entropic penalty upon target engagement. This comparison is derived from computed structural descriptors and has not been validated by biophysical binding thermodynamics.

Conformational entropy Binding adaptability Computational chemistry

Scientifically Justified Application Scenarios for 4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one Based on Current Evidence


Fluorescent Probe Development Requiring a pH‑Sensitive Tertiary Amine and Hydroxyl Coumarin Core

The combination of a 7‑hydroxycoumarin fluorophore with a dibutylaminomethyl substituent at position 4 creates a scaffold in which both the phenolic hydroxyl and the tertiary amine can respond to pH changes, potentially yielding ratiometric fluorescence responses. Although no quantitative fluorescence quantum yield or pKa data are published for this specific compound, the structural analogy to well‑characterized 4‑aminomethyl‑7‑hydroxycoumarins supports its use as a starting point for developing pH sensors or amine‑responsive probes [1]. Users must independently characterize λₑₓ/λₑₘ and Φf in their specific buffer systems before relying on the material for quantitative assays.

Chemical Biology Screening Libraries Where Computed Lipophilicity (XLogP ≈ 3.96) Is Desirable

With a computed XLogP of approximately 3.96 [2], this compound occupies a lipophilicity range often associated with cell permeability and moderate metabolic stability. For screening libraries targeting intracellular proteins, this value falls within the favorable logP window (1–4) and may provide better membrane penetration than the more polar 5,7‑dihydroxycoumarins. Procurement of this specific regioisomer rather than the 6‑OH/7‑CH₃ variant (CAS 859863-50-6) ensures consistency in partitioning behavior, assuming the vendor provides adequate analytical proof of regioisomeric identity.

Mannich Base Derivatization Platform for Parallel Synthesis

The compound is synthesized via a straightforward Mannich reaction between 7‑hydroxy‑8‑methylcoumarin, formaldehyde, and dibutylamine . This synthetic accessibility enables in‑house modification: the tertiary amine can be quaternized, oxidized to the N‑oxide, or dealkylated, providing a versatile entry point for generating focused libraries. The 8‑methyl group ortho to the 7‑OH can also be exploited for further electrophilic substitution, offering an orthogonal diversification pathway not available in the 6‑OH/7‑CH₃ regioisomer.

Use as a Negative Control or Comparator for 4‑Aminomethyl Coumarin Bioactivity Studies

Given the emerging literature on 4‑aminomethyl coumarins as enzyme inhibitors (e.g., CYP2A6, NAAA) [3], this specific dibutylamino derivative, for which no biological activity data are publicly reported, may serve as a structurally matched but potentially inactive analog in structure–activity relationship (SAR) studies. Its 8‑methyl substitution distinguishes it from the common 4‑methylumbelliferone substrate, and its bulky dibutylamino group may sterically block the active site of enzymes that accept smaller 4‑substituents, making it a candidate for selectivity profiling.

Quote Request

Request a Quote for 4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.